BenchChemオンラインストアへようこそ!

8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Delta Opioid Receptor Binding Affinity Radioligand Binding

8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021127-23-0) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This compound class has been identified as a novel, selective δ-opioid receptor (DOR) agonist scaffold through high-throughput screening and in-depth pharmacological characterization.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 1021127-23-0
Cat. No. B2891432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021127-23-0
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C23H25N3O4/c27-20(17-30-19-9-5-2-6-10-19)25-15-12-23(13-16-25)21(28)26(22(29)24-23)14-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29)
InChIKeyBZXKCJCYLMNUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021127-23-0) for δ-Opioid Receptor Research


8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021127-23-0) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype [1]. This compound class has been identified as a novel, selective δ-opioid receptor (DOR) agonist scaffold through high-throughput screening and in-depth pharmacological characterization [1]. It is structurally distinct from the diethylbenzamide chemotype (e.g., SNC80) that has historically dominated DOR clinical development but has faced setbacks due to pro-convulsant and tachyphylaxis liabilities [1].

Procurement Risk: Why 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Cannot Be Interchanged for DOR Research


Substitution within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class or with other DOR agonists like SNC80 is not a straightforward exchange [1]. The study by Meqbil et al. (2024) reveals that even subtle peripheral substitutions on the core scaffold produce compounds with a spectrum of binding affinities (Ki ranging from 52 to 138 nM), DOR/MOR selectivity (from 0.7-fold to 9.6-fold), and signaling bias factors (1.1 to 1.6) [1]. More critically, the chemotype's favorable safety profile—specifically, its low intrinsic efficacy for β-arrestin 2 recruitment, a pathway linked to the seizure-inducing and tolerance side effects of SNC80-like agonists—is a subtle molecular feature that does not uniformly extend to all in-class analogs or alternative DOR chemotypes [1].

Quantitative Comparator Evidence for 8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in DOR Agonist Studies


DOR Binding Affinity: Head-to-Head Comparison with Closest Triazaspiro Analogs

Within the same 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype series, compound 1 (the lead compound structurally related to 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-... ) demonstrates a DOR binding affinity (pKi) of 7.3 ± 0.1, corresponding to a Ki of 52 nM [1]. This is a moderately higher affinity compared to compound 2 (Ki = 92 nM) and compound 3 (Ki = 138 nM) from the same series [1]. All three compounds exhibit submicromolar affinity, but the lead compound shows a 1.8-fold and 2.7-fold advantage over compounds 2 and 3, respectively [1].

Delta Opioid Receptor Binding Affinity Radioligand Binding

Functional G-Protein Pathway Potency: cAMP Inhibition Quantified Against Chemotype Peers

In the forskolin-stimulated GloSensor cAMP assay, a direct measure of Gi/o-protein pathway activation, compound 1 achieved an IC50 of 29 nM (pIC50 = 7.5 ± 0.1) [1]. This is 3.6-fold more potent than compound 2 (IC50 = 103 nM, pIC50 = 7.0 ± 0.1) and 3.2-fold more potent than compound 3 (IC50 = 93 nM, pIC50 = 7.0 ± 0.1) [1]. The rank order of functional potency mirrors binding affinity, reinforcing the on-target nature of the pharmacological effect [1].

cAMP Inhibition G-protein Signaling Functional Potency

Signaling Bias: The Critical Differentiator from SNC80-Class DOR Agonists

A critical liability of SNC80-class DOR agonists is their high efficacy for β-arrestin 2 recruitment, which is linked to pro-convulsant effects and tachyphylaxis [1]. The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, including compound 1, displays a fundamentally different signaling profile with a β-arrestin 2 EC50 of 167 nM (pEC50 = 6.8 ± 0.1) and a maximal efficacy of only 65% relative to Leu5-enkephalin [1]. Bias factor calculation confirms G-protein bias (factor = 1.6), contrasting with the strong β-arrestin bias of SNC80 [1].

Signaling Bias β-arrestin Recruitment Adverse Effect Mitigation

DOR-over-MOR Selectivity Window: Critical for Target Validation Studies

Target selectivity over the mu-opioid receptor (MOR) is essential to avoid opioid-like side effects. Compound 1 demonstrates a 9.6-fold selectivity for DOR over MOR in binding assays and a 137-fold selectivity in the cAMP functional assay [1]. In contrast, compound 2 shows only 2.7-fold binding selectivity, and compound 3 is essentially non-selective, with a 0.7-fold ratio—meaning it actually prefers MOR over DOR [1]. This dramatically reduced selectivity of close analogs underscores the non-interchangeable nature of in-class compounds [1].

Receptor Selectivity DOR/MOR Selectivity Off-Target Profiling

In Vivo Target Engagement: Anti-Allodynic Efficacy in Inflammatory Pain Model

The translational relevance of compound 1 (structurally related to the procurement target) is supported by in vivo data demonstrating significant attenuation of mechanical hypersensitivity in a complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice [1]. A single 30 mg/kg intraperitoneal dose produced a statistically significant anti-allodynic effect (2-way ANOVA, treatment effect F[1,16] = 8.67, p < 0.01) compared to the vehicle control group [1]. This contrasts with the limited in vivo evaluation available for most in-class analogs, which lack parallel behavioral pharmacology data [1].

In Vivo Efficacy Anti-allodynic Inflammatory Pain

Broad GPCR Selectivity: Off-Target Profiling Against 167 GPCRs

Compound 1 was profiled in agonist and antagonist modes in the Eurofins gpcrMAX panel against 168 GPCR targets, including opioid receptor subtypes MOR, KOR, and NOR [1]. At a 10 µM concentration, no agonist activity was detected at any other opioid receptor, with the highest off-target agonist activities being a modest 10–20% efficacy at CXCR7, dopamine D3, and P2Y4 receptors [1]. This clean selectivity profile contrasts with many pan-opioid tool compounds [1].

GPCR Selectivity Off-target Screening Chemical Probe Quality

Optimal Deployment Scenarios for 8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in Drug Discovery Workflows


G-Protein-Biased DOR Agonist for Neurological Pain Target Validation

Leverage the compound's confirmed G-protein bias (bias factor = 1.6) and low β-arrestin 2 recruitment (max efficacy of 65%) to deconvolve DOR-mediated analgesia from seizure liabilities in rodent models of chronic pain [1]. Use at 30 mg/kg i.p. as a starting dose for in vivo anti-allodynic studies, with the documented in vivo efficacy in the CFA inflammatory pain model providing a validated experimental protocol [1]. Pair with a knockout or antagonist control to confirm DOR-specific effects.

Chemical Probe for DOR Selectivity Profiling in Opioid Receptor Panels

Deploy this compound as a DOR-selective reference agonist in screening cascades due to its 137-fold functional selectivity for DOR over MOR [1]. Use at concentrations up to 10 µM based on the documented clean selectivity profile from the Eurofins gpcrMAX panel, where no agonist activity was detected at MOR, KOR, or NOR [1]. This makes it superior to compound 3 (0.7-fold binding selectivity, MOR-preferring) for assays where opioid receptor subtype attribution is critical [1].

Lead Optimization Starting Point for Anti-Migraine Drug Discovery

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, exemplified by this compound, represents a validated starting point for structure-activity relationship (SAR) exploration aimed at DOR-mediated migraine therapeutics [1]. The 52 nM DOR binding affinity provides sufficient potency for hit-to-lead optimization, while the documented binding pose and molecular dynamics simulation data (available in the paper's supplementary material) offer a structural basis for rational design [1]. Use as a reference compound in comparative SAR campaigns.

Comparator Standard for Evaluating Novel DOR Chemotypes

Utilize this compound as a benchmark chemotype control when evaluating new DOR agonist scaffolds. Its well-characterized triple-parameter profile (Ki = 52 nM, cAMP IC50 = 29 nM, β-arrestin 2 EC50 = 167 nM) provides a robust baseline for benchmarking the potency, efficacy, and bias of novel hits [1]. This is especially valuable for academic screening centers and CROs that need standardized reference compounds for assay quality control and hit triage [1].

Quote Request

Request a Quote for 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.